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molecular formula C7H14O B3388158 2,2,3-Trimethylbutanal CAS No. 86290-37-1

2,2,3-Trimethylbutanal

Cat. No. B3388158
M. Wt: 114.19 g/mol
InChI Key: PRFUJBMOTAXNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06858623B2

Procedure details

A clean and dry 250 mL round-bottom flask was equipped with a stir bar and flushed with Ar. Dry THF was added (40 mL) followed by addition of a 1.0 M solution of KO-t-Bu (32.2 mL, 32.2 mmol, 1.05 equiv). The solution was cooled to −78° C. in a dry-ice/acetone bath. Ethyl isocyanoacetate (3.35 mL, 30.7 mmol, 1.0 equiv) was added dropwise over a 10 min period. The resulting mixture was stirred an additional 5 min followed by addition, via syringe, of 2,2,3-trimethyl-butanal (3.5 g, 30.7 mmol, 1.0 equiv). The cold-bath was removed and resulting mixture was stirred at room temperature for 1 h. The reaction mixture was diluted by addition of a mix of 125 mL Et2O, 20 g ice, 2 mL AcOH. After the ice melted, 50 mL of water was added and the layers were mixed and separated. The organic layer was washed with 1×50 mL sat. NaHCO3 and dried over Na2SO4. The organic layer was decanted and concentrated. The crude enamide was purified by flash chromatography on silica gel using CH2Cl2 to 4% MeOH in CH2Cl2 to provide 2-formylamino-4,4,5-trimethyl-hex-2-enoic acid ethyl ester as a thick oil (4.54 g); MS: 228 (M+1).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32.2 mL
Type
reactant
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1](C(C)(C)C)[K].[N+:7]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])#[C-:8].[CH3:15][C:16]([CH3:22])([CH:19]([CH3:21])[CH3:20])[CH:17]=O.CCOCC>O.CC(O)=O>[CH2:13]([O:12][C:10](=[O:11])[C:9]([NH:7][CH:8]=[O:1])=[CH:15][C:16]([CH3:22])([CH3:17])[CH:19]([CH3:21])[CH3:20])[CH3:14]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
32.2 mL
Type
reactant
Smiles
O([K])C(C)(C)C
Step Two
Name
Quantity
3.35 mL
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Step Three
Name
Quantity
3.5 g
Type
reactant
Smiles
CC(C=O)(C(C)C)C
Step Four
Name
Quantity
125 mL
Type
reactant
Smiles
CCOCC
Name
ice
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)O
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred an additional 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A clean and dry 250 mL round-bottom flask
CUSTOM
Type
CUSTOM
Details
was equipped with a stir bar
CUSTOM
Type
CUSTOM
Details
flushed with Ar
ADDITION
Type
ADDITION
Details
Dry THF was added (40 mL)
CUSTOM
Type
CUSTOM
Details
The cold-bath was removed
CUSTOM
Type
CUSTOM
Details
resulting mixture
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted by addition of
ADDITION
Type
ADDITION
Details
the layers were mixed
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic layer was washed with 1×50 mL sat. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The organic layer was decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude enamide was purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC(C(=CC(C(C)C)(C)C)NC=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.54 g
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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